2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

Catalog No.
S569050
CAS No.
14409-63-3
M.F
C36H44CuN4
M. Wt
596.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cop...

CAS Number

14409-63-3

Product Name

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)

IUPAC Name

copper;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide

Molecular Formula

C36H44CuN4

Molecular Weight

596.3 g/mol

InChI

InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

WYWUPEFEFRBNGN-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cu+2]

Synonyms

((2,3,7,8,12,13,17,18)-octaethylporphinato)copper (II), 2-OEP-Cu

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cu+2]

Catalysis:

,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) (OECu), due to its unique structure and catalytic properties, has been explored as a catalyst in various organic reactions. Research suggests its potential for:

  • Aerobic oxidation reactions: OECu can act as a catalyst for the aerobic oxidation of alcohols to aldehydes and ketones. This process utilizes readily available and environmentally friendly oxygen as the oxidant, making it a valuable tool for sustainable organic synthesis.
  • C-C bond formation reactions: OECu has shown promise in promoting C-C bond formation reactions, which are crucial for constructing complex organic molecules. Studies have demonstrated its effectiveness in reactions like Sonogashira coupling and Ullmann coupling.

Photocatalysis:

OECu exhibits photocatalytic activity, meaning it can utilize light to drive chemical reactions. This property makes it a potential candidate for:

  • Degradation of pollutants: Research suggests that OECu can be employed in the photocatalytic degradation of various environmental pollutants, including organic dyes and pharmaceuticals. This offers a promising approach for environmental remediation.
  • Hydrogen evolution: OECu has been investigated for its ability to generate hydrogen gas through photocatalytic water splitting. This process represents a clean and efficient method for producing hydrogen fuel.

Biosensing:

The unique properties of OECu, including its ability to bind to specific molecules and generate detectable signals, have led to its exploration in biosensing applications. These applications involve using the molecule to detect the presence of specific biomolecules, such as:

  • Glucose sensing: OECu-based sensors have been developed for the detection of glucose, which is crucial for diabetes management. The sensor exploits the interaction between OECu and glucose to generate an electrical signal.
  • DNA sensing: Researchers are exploring the use of OECu for the detection of specific DNA sequences. This has potential applications in various fields, including diagnostics and gene therapy.

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) is a metalloporphyrin with the chemical formula C36H44CuN4. This compound features a large cyclic structure, characteristic of porphyrins, where the copper(II) ion is coordinated within the nitrogen-rich cavity of the porphyrin ring. Its unique structure imparts significant chemical properties that make it valuable in various scientific and industrial applications. The compound is recognized for its stability and ability to mimic biological systems, making it a subject of extensive research in fields such as chemistry, biology, and medicine .

The primary interest in CuOEP lies in its potential applications. Studies suggest CuOEP can act as a catalyst in certain reactions, similar to other metalloporphyrins. The exact mechanism depends on the specific reaction, but CuOEP's ability to bind and activate small molecules is believed to be crucial []. For instance, CuOEP has been used to prepare mixed adlayers with other molecules for potential applications in electronics [].

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced with reducing agents such as sodium borohydride.
  • Substitution: The porphyrin ring can participate in substitution reactions where ligands are replaced by other groups .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
  • Reduction: Sodium borohydride in a suitable solvent.
  • Substitution: Various organic ligands under controlled temperatures and pressures .

The biological activity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) has been investigated primarily for its potential to mimic enzyme active sites. It exhibits properties that may facilitate electron transfer processes similar to those found in natural metalloproteins. Additionally, it has been studied for its role in photodynamic therapy (PDT), where it can generate reactive oxygen species upon light activation, leading to cell death in cancerous tissues .

Synthetic Routes

The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) typically involves the metallation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with copper(II) salts. A common method includes:

  • Dissolving the porphine in an organic solvent such as benzene or dichloromethane.
  • Adding a copper(II) salt (e.g., copper(II) acetate).
  • Heating the mixture under reflux conditions to facilitate the reaction .

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but on a larger scale. High-purity reagents and controlled reaction conditions are essential to ensure product consistency and quality .

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) has diverse applications across several fields:

  • Chemistry: Acts as a catalyst in various organic reactions due to its ability to stabilize transition states.
  • Biology: Investigated for mimicking enzyme active sites and electron transfer processes.
  • Medicine: Explored for use in photodynamic therapy for cancer treatment.
  • Industry: Utilized in developing photonic and optical materials due to its unique light absorption properties .

Studies have shown that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) interacts with various biological molecules. Its ability to generate reactive oxygen species upon light activation makes it particularly interesting for therapeutic applications. Interaction studies often focus on its binding affinity with biomolecules and its efficacy in inducing phototoxicity in cancer cells .

Similar Compounds

  • 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
  • 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine zinc(II)
  • 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
  • 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine manganese(III) chloride

Uniqueness

What distinguishes 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) from its analogs is the specific coordination chemistry associated with the copper(II) ion. This unique property enhances its catalytic efficiency and effectiveness in photodynamic therapy compared to other metal variants like cobalt or zinc . The electronic configuration of copper allows for distinct redox properties that are not present in other similar compounds.

Hydrogen Bond Acceptor Count

4

Exact Mass

595.286195 g/mol

Monoisotopic Mass

595.286195 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-15

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